molecular formula C11H14N2O6S2 B5021257 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine

N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine

Cat. No. B5021257
M. Wt: 334.4 g/mol
InChI Key: FJQSOPCGFWVGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by a team of chemists at Merck Research Laboratories. Since then, MTEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in many physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to reduce the excitotoxicity that is associated with many neurological and psychiatric disorders. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine in lab experiments is its selectivity for mGluR5. This allows researchers to study the role of this receptor specifically, without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists, which could have therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of interest is the study of mGluR5 signaling pathways and their role in various physiological and pathological processes. Finally, there is also interest in the development of mGluR5 imaging agents, which could be used to study the distribution and function of this receptor in vivo.

Synthesis Methods

N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine can be synthesized using a multistep process starting from 4-bromothiophene. The key step involves the reaction of 4-bromothiophene with morpholine and sodium hydride to form 4-(4-morpholinyl)thiophene. This intermediate is then reacted with chlorosulfonyl isocyanate to form the sulfonyl chloride derivative, which is finally reacted with glycine to form this compound.

Scientific Research Applications

N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including autism, Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c14-10(15)6-12-11(16)9-5-8(7-20-9)21(17,18)13-1-3-19-4-2-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQSOPCGFWVGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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